N-(4-(diethylamino)-2-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-4-24(5-2)16-11-12-17(14(3)13-16)20-19(26)18-21-23-25(22-18)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEJDPHGJPXXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diethylamino)-2-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diethylamino)-2-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(4-(diethylamino)-2-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(diethylamino)-2-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Tetrazole Carboxamide Derivatives
Structural Analogs and Substituent Variations
The following compounds share the tetrazole-carboxamide scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
*Calculated based on IUPAC name.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s diethylamino group is strongly electron-donating, enhancing solubility in polar solvents. In contrast, the trifluoromethyl group in is electron-withdrawing, increasing metabolic stability but reducing basicity.
Hybrid Structures :
- The pyrimidine-tetrazole hybrid in demonstrates how tetrazole-carboxamides can be integrated into larger pharmacophores for multitarget activity.
Example from :
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide likely involves:
Tetrazole ring formation via cyclization of nitriles or azides.
Carboxamide coupling using activated esters (e.g., HATU) with the substituted aniline.
Pharmacological and Physicochemical Data
Limited activity data are available for the target compound, but inferences can be drawn from analogs:
- Anticancer Potential: Thiazole-carboxamides in show IC50 values as low as 1.61 µg/mL against HepG-2 cells, suggesting tetrazole analogs may exhibit similar profiles.
- Anticonvulsant Activity : Triazole-carboxamides in demonstrate significant anticonvulsant effects, highlighting the therapeutic versatility of carboxamide scaffolds.
Solubility and Bioavailability:
- The target compound’s diethylamino group likely improves aqueous solubility compared to ’s chloro-hydroxyphenyl group, which may require formulation enhancements.
- LogP values (estimated): Target compound ~3.2 (moderately lipophilic), ~3.8 (higher lipophilicity due to CF3).
Biological Activity
N-(4-(diethylamino)-2-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrazole derivatives, which are known for various biological activities. Its structure can be represented as follows:
- Chemical Formula : C_{17}H_{22}N_{6}O
- Molecular Weight : 318.4 g/mol
The presence of the diethylamino group and the tetrazole moiety contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation. For instance, it may inhibit topoisomerase II, a crucial enzyme for DNA replication and repair, leading to cell cycle arrest and subsequent apoptosis .
- Case Study : In a study involving a series of pyrazoline derivatives, one compound demonstrated an IC50 value of 3.96 μM against HepG2 liver cancer cells, indicating significant cytotoxicity . While specific data on this compound is limited, its structural similarities suggest comparable activity.
Antimicrobial Activity
Tetrazoles have also shown promise as antimicrobial agents. The compound's ability to disrupt microbial cell membranes and inhibit metabolic pathways could contribute to its efficacy against bacterial strains.
- Research Findings : A related tetrazole derivative was found to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis and function .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies.
- Xanthine Oxidase Inhibition : Similar tetrazole compounds have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. For instance, a derivative showed an IC50 value of 0.031 μM, indicating strong inhibitory activity . Although direct studies on this compound are lacking, the tetrazole moiety is often associated with such inhibitory effects.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
